5-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid
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Overview
Description
5-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid is an organic compound that features a tert-butoxycarbonyl (BOC) protecting group attached to a fluorobenzoic acid core. The BOC group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes . The presence of the fluorine atom in the benzoic acid ring adds unique chemical properties, making this compound valuable in various chemical applications.
Preparation Methods
This can be achieved through the reaction of 2-fluorobenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:
- Stirring the mixture of 2-fluorobenzoic acid and Boc2O in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Chemical Reactions Analysis
5-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the benzoic acid ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom.
Deprotection Reactions: The BOC group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Scientific Research Applications
5-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, particularly in the protection and deprotection of amines.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where the BOC group protects amine functionalities during drug synthesis.
Material Science: It is employed in the synthesis of polymers and other materials where specific functional groups are required.
Mechanism of Action
The mechanism of action of 5-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid primarily involves the protection of amine groups through the formation of a carbamate linkage. The BOC group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the BOC group is removed, releasing the free amine for further chemical transformations .
Comparison with Similar Compounds
5-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid can be compared with other BOC-protected compounds, such as:
5-[(Tert-butoxy)carbonyl]-2-chlorobenzoic acid: Similar structure but with a chlorine atom instead of fluorine.
5-[(Tert-butoxy)carbonyl]-2-bromobenzoic acid: Similar structure but with a bromine atom instead of fluorine.
5-[(Tert-butoxy)carbonyl]-2-iodobenzoic acid: Similar structure but with an iodine atom instead of fluorine.
The presence of the fluorine atom in this compound imparts unique electronic properties, making it distinct from its halogenated counterparts .
Properties
Molecular Formula |
C12H13FO4 |
---|---|
Molecular Weight |
240.23 g/mol |
IUPAC Name |
2-fluoro-5-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid |
InChI |
InChI=1S/C12H13FO4/c1-12(2,3)17-11(16)7-4-5-9(13)8(6-7)10(14)15/h4-6H,1-3H3,(H,14,15) |
InChI Key |
AFXFHBBAIQDVNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)F)C(=O)O |
Origin of Product |
United States |
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